(R)-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of trifluoromethyl groups, diphenylphosphanyl groups, and a sulfinamide moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may include:
Formation of the trifluoromethylated phenyl intermediate:
Synthesis of the diphenylphosphanyl intermediate: This involves the preparation of a diphenylphosphanyl-substituted phenyl compound, which can be achieved through reactions with diphenylphosphine and suitable halogenated precursors.
Coupling of intermediates: The final step involves coupling the trifluoromethylated phenyl and diphenylphosphanyl intermediates with a sulfinamide moiety under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the sulfinamide moiety to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule, interacting with specific proteins or enzymes to modulate biological pathways.
Medicine
In medicine, the compound’s unique structural features may be investigated for drug development, particularly in designing molecules with enhanced stability, bioavailability, and target specificity.
Industry
In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of ®-N-((S)-(3,5-Bis(trifluoromethyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and diphenylphosphanyl groups can enhance binding affinity and specificity, while the sulfinamide moiety may participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall activity and efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole: This compound shares the diphenylphosphanyl group but differs in its overall structure and functional groups.
4-Phenyl-6-trifluoromethyl-2-aminopyrimidines: These compounds contain trifluoromethyl groups and exhibit different chemical and biological properties.
Properties
Molecular Formula |
C32H30F6NOPS |
---|---|
Molecular Weight |
621.6 g/mol |
IUPAC Name |
N-[(S)-[3,5-bis(trifluoromethyl)phenyl]-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H30F6NOPS/c1-30(2,3)42(40)39(4)29(22-19-23(31(33,34)35)21-24(20-22)32(36,37)38)27-17-11-12-18-28(27)41(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-21,29H,1-4H3/t29-,42?/m0/s1 |
InChI Key |
AEPFTTAAOMKDCM-OGIPZDPZSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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